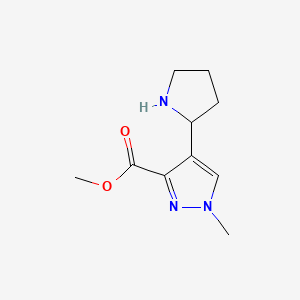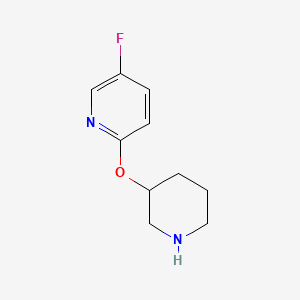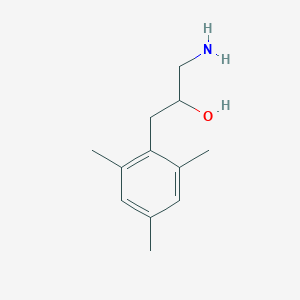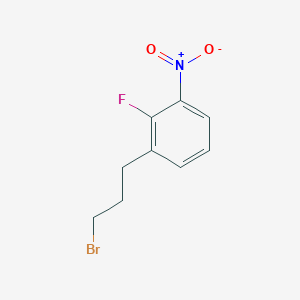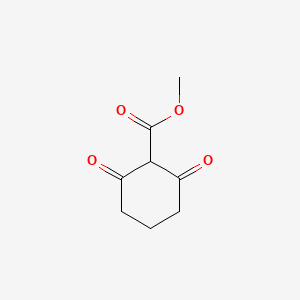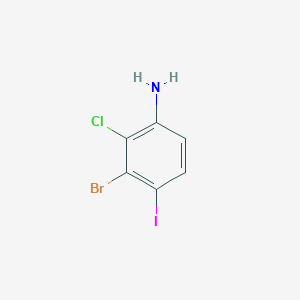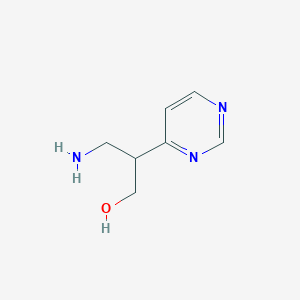
2,2,2-Trifluoro-1-(5-methoxy-2-nitrophenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-(5-methoxy-2-nitrophenyl)ethan-1-ol is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group, a methoxy group, and a nitro group attached to a phenyl ring, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(5-methoxy-2-nitrophenyl)ethan-1-ol typically involves the reaction of 2,2,2-trifluoroacetophenone with appropriate reagents to introduce the methoxy and nitro groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and methoxylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoro-1-(5-methoxy-2-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of trifluoroacetophenone derivatives.
Reduction: Formation of 2,2,2-trifluoro-1-(5-methoxy-2-aminophenyl)ethan-1-ol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-(5-methoxy-2-nitrophenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-1-(5-methoxy-2-nitrophenyl)ethan-1-ol involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s electronic properties. These interactions can modulate various biochemical pathways and molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one
- 2,2,2-Trifluoro-1-(4-methoxy-2-nitrophenyl)ethanol
- 2,2,2-Trifluoro-1-(2-methoxy-5-nitrophenyl)ethan-1-amine
Uniqueness
2,2,2-Trifluoro-1-(5-methoxy-2-nitrophenyl)ethan-1-ol stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both electron-withdrawing (trifluoromethyl and nitro) and electron-donating (methoxy) groups allows for versatile chemical modifications and interactions, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H8F3NO4 |
|---|---|
Peso molecular |
251.16 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(5-methoxy-2-nitrophenyl)ethanol |
InChI |
InChI=1S/C9H8F3NO4/c1-17-5-2-3-7(13(15)16)6(4-5)8(14)9(10,11)12/h2-4,8,14H,1H3 |
Clave InChI |
AQNWRHBTRFRPDJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)[N+](=O)[O-])C(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


